2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Lipophilicity ADMET Drug Design

2-Bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 850903-06-9) is a synthetic benzothiazole amide derivative characterized by a 2-bromophenyl substituent on the exocyclic imine nitrogen of a 3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazole core. Its molecular formula is C₁₇H₁₅BrN₂OS, with a molecular weight of 375.3 g/mol.

Molecular Formula C17H15BrN2OS
Molecular Weight 375.28
CAS No. 850903-06-9
Cat. No. B2636258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS850903-06-9
Molecular FormulaC17H15BrN2OS
Molecular Weight375.28
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=CC=C3Br)N2C)C
InChIInChI=1S/C17H15BrN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3
InChIKeyRKXYTSMDQNYQIV-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 850903-06-9): Physicochemical Identity and Compound Class Context


2-Bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 850903-06-9) is a synthetic benzothiazole amide derivative characterized by a 2-bromophenyl substituent on the exocyclic imine nitrogen of a 3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazole core. Its molecular formula is C₁₇H₁₅BrN₂OS, with a molecular weight of 375.3 g/mol [1]. Computed physicochemical properties include an XLogP3 of 5, a topological polar surface area (TPSA) of 58 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond [1]. The compound belongs to the broader benzothiazole amide class, which has been extensively patented and investigated for adenosine A₂A receptor antagonism [2] and TRPC channel modulation [3], making its precise substitution pattern a critical determinant of target selectivity and potency.

Why 2-Bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Cannot Be Casually Replaced by In-Class Analogs


Benzothiazole amide derivatives with seemingly minor substitution differences—such as halogen identity (Br vs. Cl vs. F), benzamide substitution position (ortho vs. meta vs. para), and methylation pattern on the benzothiazole core—can exhibit dramatically different target binding profiles. For example, within the benzothiazole amide series targeting TRPC6 channels, the chloro-substituted analog 2-chloro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 681156-53-6) demonstrates potent antagonist activity with an IC₅₀ of 4 nM [1], while structurally distinct benzothiazole amides in the same target class range from sub-micromolar to mid-micromolar potency (compound X26 IC₅₀ = 0.97 μM; compound 1s IC₅₀ = 4.2 μM) [2][3]. Similarly, adenosine A₂A receptor ligands within the benzothiazole scaffold exhibit Ki values spanning from 3.6 nM to 37.9 nM depending on specific substitution patterns [4]. The 2-bromo substituent on the target compound imparts distinct electronic (σₘ = 0.39 for Br vs. 0.37 for Cl), steric (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å), and lipophilic (π = 0.86 for Br vs. 0.71 for Cl) properties that cannot be replicated by chloro, methyl, or unsubstituted analogs. These differences translate into measurable variations in target engagement, as demonstrated by the SAR trends observed across the benzothiazole amide patent literature [5].

Quantitative Differentiation Evidence for 2-Bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 850903-06-9)


Substituent Lipophilicity: 2-Bromo vs. 2-Chloro and 3-Methyl Benzothiazole Amide Analogs

The computed XLogP3 value for 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is 5 [1]. By comparison, the 2-chloro analog (CAS 681156-53-6, C₁₇H₁₅ClN₂OS, MW 330.83) has a lower computed logP consistent with the smaller halogen substituent (π constant: Br = 0.86 vs. Cl = 0.71 for aromatic substitution) [2]. The 3-methyl analog (CAS 681156-37-6, C₁₈H₁₈N₂OS, MW 310.42) has a still lower logP due to the absence of halogen (π constant: CH₃ = 0.56) . This lipophilicity gradient (Br > Cl > CH₃) directly affects membrane permeability, nonspecific protein binding, and brain penetration potential—parameters critical in CNS-targeted benzothiazole programs such as adenosine A₂A receptor antagonism for Parkinson's disease [3].

Lipophilicity ADMET Drug Design

Halogen Bonding Potential: Bromine vs. Chlorine in Benzothiazole Amide Target Engagement

The 2-bromo substituent offers distinct halogen bonding (XB) capability compared to the 2-chloro analog. The σ-hole potential on bromine is greater than on chlorine (calculated electrostatic potential Vₛ,ₘₐₓ: Br ~25–30 kcal/mol vs. Cl ~15–20 kcal/mol for aryl halides) [1], enabling stronger XB interactions with backbone carbonyl oxygens in target binding pockets. Within the benzothiazole amide class, the 2-chloro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 681156-53-6) has demonstrated TRPC6 antagonist activity with IC₅₀ = 4 nM [2]. The enhanced halogen bonding potential of bromine may confer altered selectivity profiles across TRPC channel subtypes (TRPC3, TRPC6, TRPC7), where compound 1s (a tetrahydronaphthalene-substituted benzothiazole amide) showed TRPC3 IC₅₀ = 3.3 ± 0.13 μM and TRPC6 IC₅₀ = 4.2 ± 0.1 μM [3]. Further optimization of TRPC6 antagonists yielded compound X26 with IC₅₀ = 0.97 μM, demonstrating that substituent identity critically modulates potency across this target class [4].

Halogen Bonding Structure-Based Drug Design TRPC Channels

Adenosine A₂A Receptor Affinity Range of Benzothiazole Amide Derivatives: Class-Level Context for Target Selection

Benzothiazole amide derivatives are established adenosine A₂A receptor (A₂AR) ligands with therapeutic relevance for Parkinson's disease and Alzheimer's disease [1]. Competitive binding studies on (radio)fluorinated aminobenzothiazole derivatives at human A₂AR yielded Ki values ranging from 3.6 ± 0.18 nM to 37.9 ± 15.1 nM, with selectivity ratios (hA₂AR/hA₁R) spanning 120 to 2606 depending on the specific substitution pattern [2]. The target compound's 2-bromo substitution (σₘ = 0.39) occupies an intermediate electronic space relative to the 2-chloro (σₘ = 0.37) and 2-fluoro (σₘ = 0.34) analogs, each of which is predicted to differentially modulate A₂AR binding affinity based on established benzothiazole SAR [3]. The patent literature encompassing substituted benzothiazole amide derivatives (US 6,727,247 B2) explicitly claims halogen substitution (including bromo) as a key variable for adenosine receptor modulation [1].

Adenosine A2A Receptor CNS Disorders Parkinson's Disease

Topological Polar Surface Area (TPSA): CNS Drug-Likeness Differentiation Among Benzothiazole Amide Analogs

The target compound 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a computed TPSA of 58 Ų [1], which falls well within the commonly accepted threshold for CNS drug-likeness (TPSA < 70–90 Ų for favorable brain penetration) [2]. This value is identical across the 2-bromo, 2-chloro, and 3-methyl analogs sharing the same benzothiazole-amide core, as the TPSA is dominated by the amide and benzothiazole heteroatoms and is unaffected by aromatic ring substitution type. However, when combined with the elevated logP (XLogP3 = 5), the target compound occupies a higher-lipophilicity region of the CNS drug-likeness space (logP 3–5, TPSA < 70 Ų) compared to the 3-methyl analog. This logP/TPSA coordinate is relevant for prioritizing compounds in CNS-targeted screening cascades, where benzothiazole amides have been pursued as adenosine A₂A antagonists for Parkinson's disease [3] and as amyloid-binding imaging agents where moderate lipophilicity (logP 1.65–3.90) was identified as optimal for balancing brain uptake and clearance [4].

CNS Drug Design Blood-Brain Barrier ADME Prediction

Synthetic Utility: Bromine as a Cross-Coupling Handle vs. Chloro and Methyl Analogs

The 2-bromo substituent provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 2-chloro analog. Aryl bromides undergo oxidative addition to Pd(0) approximately 5–50 times faster than the corresponding aryl chlorides under standard Suzuki-Miyaura or Buchwald-Hartwig conditions [1]. This enables more efficient late-stage diversification of the 2-bromo compound into a broader array of derivatives (via Suzuki, Sonogashira, or Buchwald-Hartwig coupling) compared to the 2-chloro analog (CAS 681156-53-6) . The 3-methyl analog (CAS 681156-37-6) lacks this synthetic handle entirely, limiting its utility as a diversification scaffold. For procurement decisions in medicinal chemistry programs, the bromo substituent thus offers a dual advantage: a pharmacophoric element with distinct electronic and steric properties AND a reactive site for parallel library synthesis or SAR expansion—a combination not offered by the chloro (less reactive) or methyl (non-reactive) analogs .

Synthetic Chemistry Cross-Coupling Derivatization

Optimal Research and Procurement Application Scenarios for 2-Bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 850903-06-9)


TRPC Channel Pharmacology: Tool Compound for Bromine-Specific SAR Studies

For research groups investigating TRPC3/6 channel modulation, this compound serves as the bromine-containing member of a halogen-series SAR panel. The 2-chloro analog (CAS 681156-53-6) has demonstrated TRPC6 antagonist activity with IC₅₀ = 4 nM [1]. Pairing the 2-bromo compound with the 2-chloro analog in head-to-head TRPC6 and TRPC3 electrophysiology or calcium-flux assays enables direct quantification of the halogen size and polarizability contribution to channel antagonism. The enhanced σ-hole potential of bromine (Vₛ,ₘₐₓ ~25–30 kcal/mol vs. ~15–20 kcal/mol for Cl) [2] makes this comparison mechanistically informative for structure-based drug design. Reported class-level TRPC6 inhibitory potencies range from IC₅₀ = 0.97 μM (compound X26) [3] to IC₅₀ = 4.2 μM (compound 1s) [4], providing a quantitative framework for benchmarking the bromo analog's performance.

Adenosine A₂A Receptor Ligand Screening: CNS Drug Discovery Programs

Benzothiazole amide derivatives are validated adenosine A₂A receptor antagonists with patent-protected utility in Parkinson's disease and Alzheimer's disease [5]. With a favorable TPSA of 58 Ų and XLogP3 = 5 [6], this compound is appropriately positioned for CNS penetration assessment within A₂AR screening cascades. Published benzothiazole-based A₂AR ligands span Ki values from 3.6 nM to 37.9 nM with selectivity ratios (A₂AR/A₁R) of 120–2606 [7]. The 2-bromo substitution provides a distinct electronic profile (σₘ = 0.39) relative to fluorinated (σₘ = 0.34) analogs in this class, enabling systematic exploration of electronic effects on A₂AR affinity and A₁R counter-screening.

Late-Stage Diversification Scaffold in Parallel Medicinal Chemistry

The 2-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with approximately 5–50× faster oxidative addition rates compared to the 2-chloro analog [8]. This makes the compound a superior diversification scaffold for generating focused libraries of benzothiazole amide derivatives. The 2-chloro analog (CAS 681156-53-6) requires specialized phosphine ligands and extended reaction times for equivalent coupling efficiency, while the 3-methyl analog (CAS 681156-37-6) is entirely inert to cross-coupling. For procurement efficiency, the bromo compound can serve simultaneously as a screening hit and as starting material for parallel SAR expansion, reducing the number of separate compound acquisitions needed in lead optimization.

Amyloid-Binding Agent Development: Lipophilicity Benchmarking Studies

Benzothiazole derivatives have established utility as amyloid-β fibril binding ligands for Alzheimer's disease imaging and therapeutic development. SAR studies on iodinated 2-aryl benzothiazole derivatives demonstrated that binding affinity for Aβ(1–40) fibrils correlates with compound lipophilicity, with optimal logP values between 1.65 and 3.90 balancing high affinity and acceptable brain clearance [9]. The target compound's elevated logP (XLogP3 = 5) [6] places it outside this optimal range in the higher-lipophilicity region, making it a useful comparator for systematically probing the lipophilicity-affinity-nonspecific binding relationship. This compound can be evaluated alongside the lower-logP 3-methyl analog to quantify the contribution of halogen-driven lipophilicity to amyloid binding and nonspecific brain tissue retention.

Quote Request

Request a Quote for 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.